

Technical Guide: Physicochemical Properties of Benzyl Chloroacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl chloroacetate*

Cat. No.: *B094811*

[Get Quote](#)

This technical guide provides an in-depth overview of the boiling and melting point data for **benzyl chloroacetate**, targeted at researchers, scientists, and professionals in drug development. The document outlines the physical properties in a structured format, details the experimental protocols for their determination, and presents a relevant synthetic pathway.

Core Properties of Benzyl Chloroacetate

Benzyl chloroacetate is a colorless to pale yellow liquid at room temperature with a characteristic odor.^[1] It is a key intermediate in various organic syntheses due to its reactivity, particularly in nucleophilic substitution reactions.^[1]

Physicochemical Data

A summary of the key physical and chemical properties of **benzyl chloroacetate** is presented below.

Property	Value	Units	Notes
Melting Point	-35.00[1]	°C	
238.15[1]	K		
Boiling Point	242.00[1]	°C	At standard atmospheric pressure.
515.00[1]	K		At standard atmospheric pressure.
90[2][3]	°C		At 1 mmHg.
132[4][5]	°C		At 12 mmHg.
Molecular Formula	C ₉ H ₉ ClO ₂		
Molecular Weight	184.62	g/mol	[2][5]
Density	1.215	g/mL	At 25 °C.[2][3]
Refractive Index	1.525		At 20 °C (n ₂₀ /D).[2][3]
CAS Number	140-18-1	[2]	

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical substances. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination (Capillary Method)

Given that **benzyl chloroacetate** is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The capillary method remains a standard technique.

Apparatus:

- Melting point apparatus with a cooling capability (e.g., Mel-Temp apparatus)
- Glass capillary tubes (sealed at one end)

- Low-temperature thermometer
- Cooling bath (e.g., dry ice/acetone)

Procedure:

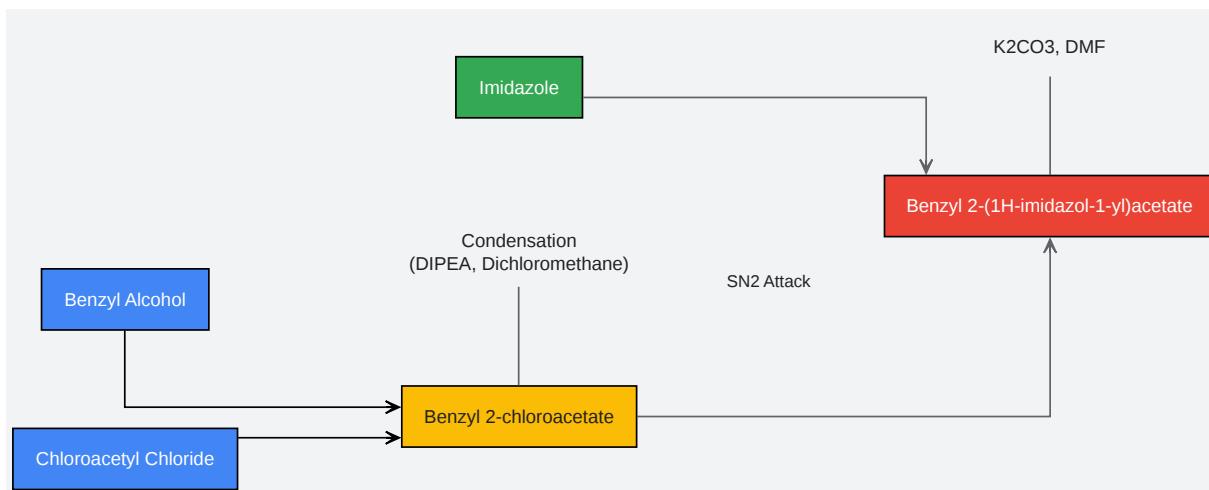
- Sample Preparation: A small amount of **benzyl chloroacetate** is introduced into the open end of a glass capillary tube. The tube is then cooled significantly below the expected melting point to solidify the sample. The tube is tapped gently to pack the solid at the sealed bottom to a height of 2-3 mm.[\[5\]](#)
- Apparatus Setup: The packed capillary tube is placed into the heating/cooling block of the melting point apparatus alongside a calibrated thermometer.
- Measurement: The temperature of the block is slowly increased at a rate of approximately 1-2°C per minute near the expected melting point.[\[6\]](#)
- Data Recording: Two temperatures are recorded:
 - The temperature at which the first droplet of liquid appears.[\[5\]](#)
 - The temperature at which the entire solid sample has turned into a clear liquid.[\[7\]](#) The recorded range represents the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

Apparatus:

- Thiele tube
- Heat-resistant oil (e.g., mineral oil or silicone oil)
- Thermometer


- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Bunsen burner or hot plate
- Stand and clamp

Procedure:

- Sample Preparation: The small test tube is filled approximately half-full with **benzyl chloroacetate**.^[3] A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.^[3]
- Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire. The assembly is then clamped and immersed in the Thiele tube, which is filled with oil, ensuring the sample is positioned near the middle of the oil bath.^[3]
- Heating: The side arm of the Thiele tube is gently and continuously heated.^[3] This design allows for the circulation of the oil, ensuring uniform temperature distribution.^[2]
- Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.^{[2][3]}
- Measurement: At this point, the heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.^{[2][3]} This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.^[2] It is also crucial to record the barometric pressure, as boiling point is pressure-dependent.^[3]

Synthetic Pathway Visualization

Benzyl chloroacetate serves as a precursor in the synthesis of various compounds. The following diagram illustrates the initial steps in the synthesis of Imidazol-1-yl-acetic acid, a precursor for Zoledronic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. phillysim.org [phillysim.org]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Benzyl Chloroacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094811#benzyl-chloroacetate-boiling-point-and-melting-point-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com